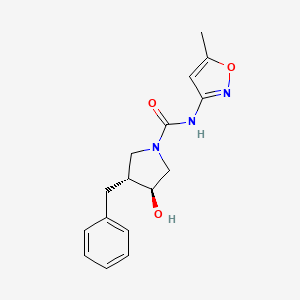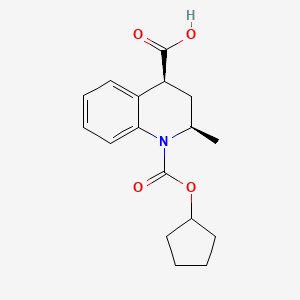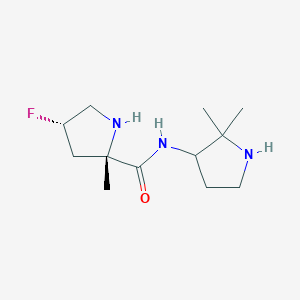
(3R,4S)-3-benzyl-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-benzyl-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of (3R,4S)-3-benzyl-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to exert its effects by modulating certain neurotransmitters and receptors in the brain and peripheral nervous system.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. This compound has been shown to reduce inflammation and pain, as well as reduce the frequency and severity of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3R,4S)-3-benzyl-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide in lab experiments include its potent activity and well-established synthesis method. However, the limitations of this compound include its low solubility and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research of (3R,4S)-3-benzyl-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide. These include:
1. Further studies on the mechanism of action of this compound.
2. Investigation of the potential use of this compound in the treatment of various diseases, such as epilepsy and chronic pain.
3. Development of new synthesis methods to improve the yield and purity of the final product.
4. Exploration of the potential use of this compound as a lead compound for the development of new drugs with similar activity.
In conclusion, this compound is a promising compound with various potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and potential uses.
Synthesemethoden
The synthesis of (3R,4S)-3-benzyl-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide involves the reaction of 3-benzyl-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide with a suitable reagent. The reaction conditions and reagents used may vary depending on the desired yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3-benzyl-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide has been studied extensively for its potential applications in the field of medicine. This compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(3R,4S)-3-benzyl-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-7-15(18-22-11)17-16(21)19-9-13(14(20)10-19)8-12-5-3-2-4-6-12/h2-7,13-14,20H,8-10H2,1H3,(H,17,18,21)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVLWGZCHRKPEM-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)N2CC(C(C2)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)N2C[C@H]([C@@H](C2)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345521.png)
![2-(azepan-4-yl)-1-[(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]ethanone](/img/structure/B7345525.png)

![1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide](/img/structure/B7345539.png)
![1-[(1R,3S)-3-aminocyclopentyl]-N-[(3-fluoro-4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B7345546.png)
![(3aR,7aS)-6-methyl-1-(3-nitropyridin-2-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine](/img/structure/B7345566.png)
![2-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]quinoline](/img/structure/B7345570.png)
![2-[[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]amino]benzoic acid](/img/structure/B7345572.png)
![2-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1,3-benzoxazole](/img/structure/B7345579.png)
![(3S)-2-[2-(2,2-dimethylmorpholin-4-yl)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7345585.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7345608.png)
![(4aR,7aS)-N-(3,5-difluorophenyl)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B7345615.png)
![(3aR,6aS)-N-(3,5-difluorophenyl)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrole-5-carboxamide](/img/structure/B7345617.png)